

# Relcovaptan-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Relcovaptan-d6 |           |
| Cat. No.:            | B1151201       | Get Quote |

# An In-depth Technical Guide to Relcovaptan

Disclaimer: Information regarding the specific deuterated compound "**Relcovaptan-d6**" is not publicly available. The "-d6" designation typically indicates the presence of six deuterium atoms in the molecule. This substitution is often employed in drug development to alter the metabolic profile of a compound, potentially enhancing its pharmacokinetic properties. The following guide provides a comprehensive overview of the non-deuterated parent compound, Relcovaptan.

# **Chemical Structure and Properties**

Relcovaptan, also known as SR-49059, is a non-peptide, selective antagonist of the vasopressin V1A receptor. Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                                                            |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide |
| Molecular Formula | C28H27Cl2N3O7S                                                                                                                                   |
| Molar Mass        | 620.50 g⋅mol <sup>-1</sup>                                                                                                                       |
| CAS Number        | 150375-75-0                                                                                                                                      |
| PubChem CID       | 60943                                                                                                                                            |
| ChEMBL ID         | CHEMBL419667                                                                                                                                     |
| SMILES            | COC1=C(C=C(C=C1)S(=O)(=O)N2INVALID-<br>LINKCI)<br>(C4=CC=CC=C4CI)O">C@HC(=O)N5CCC[C@<br>H]5C(=O)N)OC                                             |

# **Mechanism of Action and Signaling Pathway**

Relcovaptan functions as a competitive antagonist at the vasopressin V1A receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1A receptor typically initiates a signaling cascade through the Gq/11 family of G proteins. Relcovaptan blocks this initiation.

The canonical signaling pathway initiated by V1A receptor activation is as follows:

- Ligand Binding and G Protein Activation: AVP binds to the V1A receptor, inducing a conformational change that activates the associated heterotrimeric G protein of the Gq/11 family. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq).
- Phospholipase C Activation: The activated Gαq-GTP complex dissociates from the βysubunits and activates phospholipase C (PLC).
- Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and



diacylglycerol (DAG).

- Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²+) into the cytoplasm.
- Protein Kinase C Activation: The increase in intracellular Ca<sup>2+</sup> and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

By competitively inhibiting the binding of AVP to the V1A receptor, Relcovaptan prevents the initiation of this signaling cascade.





Click to download full resolution via product page

**Caption:** Relcovaptan blocks the Vasopressin V1A receptor signaling pathway.

## **Experimental Data**

Relcovaptan has been investigated for its potential therapeutic effects in various conditions, including preterm labor. A double-blind, placebo-controlled study assessed its efficacy in reducing uterine contractions in women experiencing preterm labor.

Table 1: Effect of Relcovaptan on Uterine Contractions in Preterm Labor

| Treatment Group      | Number of Patients | Mean Uterine<br>Contractions/30<br>min (Baseline) | Mean Uterine<br>Contractions/30<br>min (1.5-2h post-<br>dose) |
|----------------------|--------------------|---------------------------------------------------|---------------------------------------------------------------|
| Relcovaptan (400 mg) | 12                 | 8.2 ± 1.4                                         | 3.2 ± 0.9                                                     |
| Placebo              | 6                  | 9.7 ± 1.6                                         | 7.8 ± 2.2                                                     |

Data from a study on the effect of relcovaptan on uterine contractions in preterm labor.

## **Experimental Protocols**

While detailed, step-by-step laboratory protocols for Relcovaptan are not readily available in the public domain, the methodology for clinical trials has been described. The following is a generalized workflow for a clinical trial investigating the effect of Relcovaptan on preterm labor.





Click to download full resolution via product page

**Caption:** Generalized workflow of a clinical trial for Relcovaptan in preterm labor.



#### Methodology Overview:

A study investigating the effect of relcovaptan on uterine contractions in preterm labor involved a double-blind, randomized, placebo-controlled design.[1] Eighteen women in their 32nd to 36th week of pregnancy who were experiencing at least four regular uterine contractions within a 30-minute period were included in the study.[1] Twelve participants were randomly assigned to receive a single oral dose of 400 mg of relcovaptan, while the remaining six received a placebo.[1] Uterine contractions were monitored for up to six hours following administration.[1] After two hours, rescue tocolytic medication was permitted if necessary.[1] The primary outcome measured was the frequency of uterine contractions.[1] The results showed a statistically significant reduction in uterine contractions in the relcovaptan-treated group compared to the placebo group.[1]

### Conclusion

Relcovaptan is a potent and selective V1A receptor antagonist with demonstrated pharmacological activity. Its mechanism of action through the inhibition of the Gq/11 signaling pathway has been established. While clinical development has explored its use in conditions like preterm labor, it is not yet approved for clinical use. Further research and the publication of more detailed experimental and safety data would be necessary for a complete understanding of its therapeutic potential. The properties and activities of a deuterated form, **Relcovaptan-d6**, would require specific investigation to determine any advantages it may offer over the parent compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An experimental strategy to probe Gq contribution to signal transduction in living cells -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Relcovaptan-d6 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1151201#relcovaptan-d6-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com